![molecular formula C9H6BrNO4 B12893932 5-Bromo-7-methoxy-2-nitro-1-benzofuran CAS No. 56897-51-9](/img/no-structure.png)
5-Bromo-7-methoxy-2-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-methoxy-2-nitro-1-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to the benzofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxy-2-nitro-1-benzofuran typically involves the introduction of bromine, methoxy, and nitro groups onto the benzofuran ring. One common method is the bromination of 7-methoxy-2-nitro-1-benzofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by functional group modifications. The use of advanced techniques such as microwave-assisted synthesis and transition-metal catalysis can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-methoxy-2-nitro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Reduction: Formation of 5-bromo-7-methoxy-2-amino-1-benzofuran.
Oxidation: Formation of 5-bromo-7-hydroxy-2-nitro-1-benzofuran.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-methoxy-2-nitro-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of bioactive functional groups.
Medicine: Potential lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-methoxy-2-nitro-1-benzofuran is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine and methoxy groups can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid
- 5-Bromo-2-nitro-1-benzofuran
- 7-Methoxy-2-nitro-1-benzofuran
Uniqueness
5-Bromo-7-methoxy-2-nitro-1-benzofuran is unique due to the specific combination of bromine, methoxy, and nitro groups on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
56897-51-9 | |
Molekularformel |
C9H6BrNO4 |
Molekulargewicht |
272.05 g/mol |
IUPAC-Name |
5-bromo-7-methoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C9H6BrNO4/c1-14-7-4-6(10)2-5-3-8(11(12)13)15-9(5)7/h2-4H,1H3 |
InChI-Schlüssel |
MUTOKEBQSWWYGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1)Br)C=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.